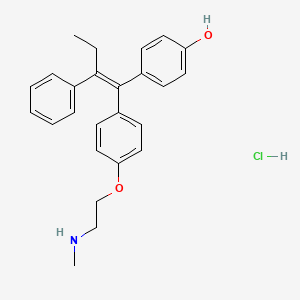

Endoxifen hydrochloride

Overview

Description

Endoxifen hydrochloride, also known as 4-Hydroxy-N-desmethyltamoxifen hydrochloride, is a potent Selective Estrogen Response Modifier (SERM) and a key active metabolite of Tamoxifen . It is equipotent to 4-hydroxytamoxifen with respect to estrogen receptor binding and inhibition of 17-estradiol (E2)-induced cell proliferation . It is under development for the treatment of estrogen receptor-positive breast cancer and for the treatment of mania in bipolar disorder .

Synthesis Analysis

The synthesis of Endoxifen hydrochloride starts from a substituted benzoic acid derivative and 2-phenoxyethyl halide. The intermediate product of general formula (I) is obtained. The compound of general formula (VI) or a salt thereof is obtained from the compound of general formula (I), via isomer purification of the compound of general formula (I) by obtaining the (Z)-isomers and reacting the (Z)-isomers with an amine of formula HNR 6 R 7 .Chemical Reactions Analysis

Endoxifen is a potent antiestrogen that functions in part by targeting ERα for degradation by the proteasome in breast cancer cells . It blocks ERα transcriptional activity and inhibits estrogen-induced breast cancer cell proliferation even in the presence of tamoxifen, N-desmethyl-tamoxifen, and 4-hydroxytamoxifen .Physical And Chemical Properties Analysis

Endoxifen hydrochloride has a molecular formula of C25H27NO2 and a molar mass of 373.496 g·mol −1 . Its CAS Number is 1032008-74-4 .Scientific Research Applications

Breast Cancer Therapy : Endoxifen is being developed as a drug for the treatment of ER-positive breast cancer. Its mechanisms, different from other anti-estrogens like 4-hydroxy-tamoxifen and ICI-182,780, involve altering gene expression profiles and inducing cell cycle arrest and apoptosis at high concentrations (Hawse et al., 2013).

Pharmacokinetics and Pharmacogenetics : Studies have evaluated the pharmacokinetics and pharmacogenetics of tamoxifen and endoxifen, highlighting the importance of considering genetic and non-genetic factors, such as CYP2D6 genotypes, in individualizing therapy (Sanchez-Spitman et al., 2019).

Bone Health Impact : Research on the effects of endoxifen on the mouse skeleton shows that it may positively influence bone health in breast cancer patients, as it increases bone mineral density and content (Gingery et al., 2014).

Transdermal Delivery : Endoxifen's potential for transdermal delivery has been explored, with studies on skin permeation indicating its suitability for such applications. This includes research into effective permeation enhancers for endoxifen (Mah et al., 2013).

Safety and Bioavailability : A study on the safety, tolerability, and pharmacokinetics of endoxifen in healthy human subjects demonstrated its potential as a systemic therapeutic agent for breast cancer (Ahmad et al., 2010).

Comparison with Tamoxifen : Research comparing endoxifen with tamoxifen in various settings, including its effects on gene expression and efficacy in breast cancer treatment, has been conducted to understand its relative advantages (Goetz et al., 2017; Goetz et al., 2011; Thomas et al., 2016).

Safety and Hazards

Future Directions

Endoxifen hydrochloride is being developed as a drug for the treatment of estrogen receptor-positive breast cancer and for the treatment of mania in bipolar disorder . It has demonstrated substantial oral bioavailability and promising antitumor activity in phase 1/2 clinical studies . The summarized body of literature provides compelling arguments for the ongoing development of Z-endoxifen as a novel drug for multiple indications .

properties

IUPAC Name |

4-[(Z)-1-[4-[2-(methylamino)ethoxy]phenyl]-2-phenylbut-1-enyl]phenol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H27NO2.ClH/c1-3-24(19-7-5-4-6-8-19)25(20-9-13-22(27)14-10-20)21-11-15-23(16-12-21)28-18-17-26-2;/h4-16,26-27H,3,17-18H2,1-2H3;1H/b25-24-; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPFIMPDXTABYCN-BJFQDICYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=C(C1=CC=C(C=C1)O)C2=CC=C(C=C2)OCCNC)C3=CC=CC=C3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C(=C(\C1=CC=C(C=C1)O)/C2=CC=C(C=C2)OCCNC)/C3=CC=CC=C3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H28ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10145698 | |

| Record name | Endoxifen hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10145698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

409.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Endoxifen hydrochloride | |

CAS RN |

1032008-74-4 | |

| Record name | Endoxifen hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1032008744 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Z-Endoxifen hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=750393 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Endoxifen hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10145698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ENDOXIFEN HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/308PA1L567 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[[2-(3-Pyridinyl)-6-(1,2,4,5-tetrahydro-3-benzazepin-3-yl)-4-pyrimidinyl]amino]propanoic acid](/img/structure/B1139221.png)

![(2R)-2-[[6-[(5-methylthiophen-2-yl)methylamino]-9-propylpurin-2-yl]amino]butan-1-ol](/img/structure/B1139224.png)

![3-(4-Phenoxy-phenyl)-1-piperidin-3-yl-1H-pyrazolo[3,4-d]pyrimidin-4-ylamine](/img/structure/B1139227.png)